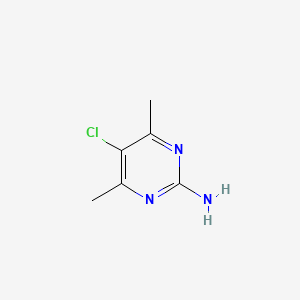
5-Chloro-4,6-dimethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4,6-dimethylpyrimidin-2-amine is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
Key Role in Drug Synthesis:
5-Chloro-4,6-dimethylpyrimidin-2-amine functions as a crucial intermediate in the synthesis of various pharmaceutical agents. It has shown efficacy in developing antiviral and antibacterial drugs, enhancing the efficiency of drug discovery processes. The compound's structure allows for modifications that can lead to the creation of new therapeutic agents targeting specific diseases.
Case Study: β-glucuronidase Inhibition
Recent studies have highlighted the potential of pyrimidine derivatives, including this compound, as inhibitors of β-glucuronidase, an enzyme linked to several pathological conditions such as cancer and urinary tract infections. For instance, a synthesized derivative demonstrated an IC50 value of 2.8 µM, significantly outperforming standard inhibitors .
Agricultural Chemicals
Use in Agrochemicals:
The compound is utilized in formulating agrochemicals such as herbicides and fungicides. These formulations are essential for improving crop yields and protecting plants from diseases. The incorporation of this compound into agricultural products enhances their effectiveness against various pests and pathogens.
Biochemical Research
Enzyme Inhibition Studies:
Researchers employ this compound in studies focusing on enzyme inhibition and metabolic pathways. Its role as an inhibitor provides insights into biochemical processes, aiding the development of new therapeutic strategies. The compound's interaction with enzymes has been a focal point in understanding its potential applications in treating metabolic disorders.
Material Science
Advanced Materials Development:
this compound is explored for its potential in creating advanced materials such as polymers and coatings. These materials can offer enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.
Diagnostic Applications
Medical Diagnostics:
The compound finds application in developing diagnostic reagents, particularly in assays designed to detect specific biomolecules. This contribution is vital for advancing medical diagnostics, providing tools for early disease detection and monitoring.
Data Summary Table
Eigenschaften
CAS-Nummer |
7749-61-3 |
|---|---|
Molekularformel |
C6H8ClN3 |
Molekulargewicht |
157.6 g/mol |
IUPAC-Name |
5-chloro-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C6H8ClN3/c1-3-5(7)4(2)10-6(8)9-3/h1-2H3,(H2,8,9,10) |
InChI-Schlüssel |
VTEZMQSDNUMMMO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)N)C)Cl |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)C)Cl |
Key on ui other cas no. |
7749-61-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















